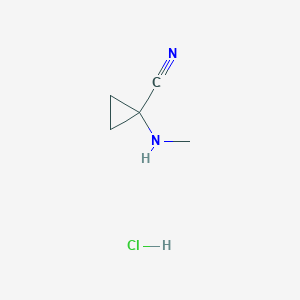![molecular formula C11H13BrN2O2 B2523223 Methyl-3-Imidazo[1,2-a]pyridin-2-ylpropanoat CAS No. 332403-00-6](/img/structure/B2523223.png)
Methyl-3-Imidazo[1,2-a]pyridin-2-ylpropanoat
Übersicht
Beschreibung
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate is a chemical compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
Wissenschaftliche Forschungsanwendungen
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are recognized for their wide range of applications in medicinal chemistry
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry , suggesting that it may interact with multiple biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate typically involves the reaction of 2-aminopyridine with an appropriate electrophile. One common method is the two-step one-pot synthesis, where 2-aminopyridine is reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then condensed with an active electrophile such as ethyl bromoacetate . This method provides a convenient and efficient route to the desired product.
Industrial Production Methods
Industrial production of Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Substituted Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in biological activity.
3-Substituted Imidazo[1,2-a]pyridines: Similar to Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate but with different substituents at the 3-position, affecting their chemical and biological properties.
Uniqueness
Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)6-5-9-8-13-7-3-2-4-10(13)12-9/h2-4,7-8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPSJZJBTMNPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2523140.png)
![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2523141.png)

![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2523145.png)
![6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2523146.png)






![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2523161.png)
![ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate](/img/structure/B2523163.png)
